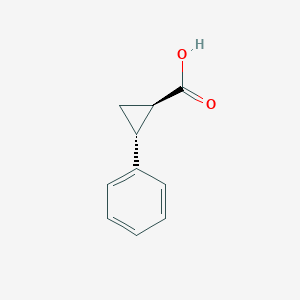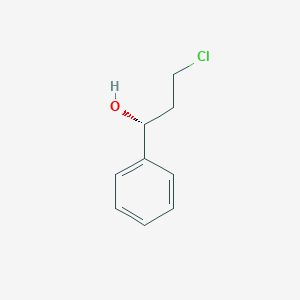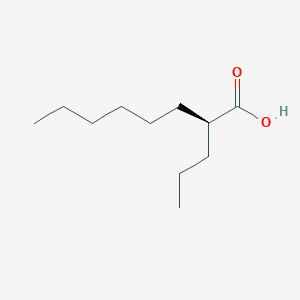
15-Acétyldeoxynivalénol
Vue d'ensemble
Description
15-Acetyldeoxy nivalenol is a trichothecene mycotoxin produced by certain species of the fungus Fusarium, particularly those found on cereal crops. It is an acetylated derivative of 4-deoxy nivalenol (DON; ) that can be converted to DON in the body. 15-Acetyldeoxy nivalenol induces vomiting and anorexia in livestock and experimental animals and its toxicity compared with DON is dependent upon the route of administration. It also changes brain bioamine neurotransmitter levels in pigs and chickens.
15-Acetyldeoxynivalenols belong to the class of type B trichothecene mycotoxins, generated by several Fusarium fungi.
Certan Vial
Deoxynivalenol (DON) has a 12, 13 - epoxy group, three OH functions, and an a,ß-unsaturated keto group. It is produced by various Fusarium spp. It is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate and acetonitrile and is stable in organic solvents specially ethyl acetate and acetonitrile therefore making them highly suitable for storage. 15-Acetyldeoxynivalenol (15-AcDON) is a low molecular weight sesquiterpenoid trichothecene mycotoxin that basically means it is a monoacetyl analogue of DON. Furthermore it is one of the most common mycotoxin present in food and animal feed.
15-Acetyl-4-deoxynivalenol, also known as 15ADON or 15-acetylvomitoxin, belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 15-Acetyl-4-deoxynivalenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 15-acetyl-4-deoxynivalenol is primarily located in the cytoplasm. 15-Acetyl-4-deoxynivalenol is a potentially toxic compound.
Applications De Recherche Scientifique
Détection des mycotoxines
Le 15-ADON est utilisé dans le développement d'une méthode de détection PCR générique pour les mycotoxines . Cette méthode est basée sur les séquences de gènes structuraux des gènes Tri13 impliqués dans les voies de biosynthèse des mycotoxines trichotécéniques . Cette méthode est applicable à l'échelle mondiale et fournit un moyen rapide, fiable et économique d'identifier les chémotypes de mycotoxines trichotécéniques de type B dans les espèces de Fusarium et les contrôles de sécurité alimentaire .
Analyse du transcriptome
Le 15-ADON est utilisé dans l'analyse du transcriptome des cellules Caco-2 . L'étude fournit des informations sur le mécanisme toxique du 15-ADON. Il a été constaté que le 15-ADON peut provoquer des dommages à l'ADN dans les cellules Caco-2 à faibles concentrations . Il induit des dommages à l'ADN et provoque ensuite des cassures double brin, ce qui entraîne un arrêt potentiel du cycle cellulaire et une restriction de la synthèse de l'ADN dans les cellules Caco-2 .
Recherche anticancéreuse
Le 15-ADON présente des avantages anticancéreux potentiels in vitro . Il a été constaté qu'il induit l'apoptose dans les cellules Jurkat T .
Recherche immunomodulatrice
Le 15-ADON a des effets immunomodulateurs . Il régule à la hausse la production d'IL-8 et présente des effets biphasiques sur la production de cytokines dans les cellules T CD4+
Mécanisme D'action
Target of Action
15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin . It primarily targets lipid metabolism in human hepatocytes . The hepatotoxicity of 15-ADON has been verified .
Mode of Action
The mode of action of 15-ADON involves significant regulatory effects on the transcriptome . It interacts with its targets, causing alterations in lipid metabolism . The compound’s interaction with its targets leads to changes in the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .
Biochemical Pathways
The affected biochemical pathways include the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . The effects of 15-ADON on lipid metabolism are mainly realized through the PC-PE cycle .
Pharmacokinetics
It’s known that the compound is a low molecular weight sesquiterpenoid trichothecene mycotoxin This suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability
Result of Action
The result of the compound’s action is hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . This leads to a downregulation of all nine lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0), and PE (18:1/18:3) .
Action Environment
15-ADON is widely detected in agricultural products such as wheat, barley, and corn . It is produced by various Fusarium spp . The compound is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate, and acetonitrile . It is stable in organic solvents, especially ethyl acetate and acetonitrile , making them highly suitable for storage. These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
15-Acetyldeoxynivalenol is a skin and eye irritant . It is considered among the most commonly and widely distributed cereal contaminants . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .
Orientations Futures
In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Low-temperature plasma treatment, a rapid and environment-friendly method, was shown to be effective in degrading DON, 3-AcDON, and 15-AcDON .
Analyse Biochimique
Biochemical Properties
15-Acetyldeoxynivalenol plays a role in biochemical reactions, particularly those involving proteins and enzymes. It has been found to interfere with protein synthesis by binding to ribosomes, leading to the activation of various protein kinases and the modulation of gene expression . The nature of these interactions is primarily inhibitory, disrupting normal cellular functions .
Cellular Effects
The effects of 15-Acetyldeoxynivalenol on cells are extensive. It has been shown to induce oxidative stress in HepG2 cells, a human liver cancer cell line . This stress is associated with the production of reactive oxygen species and the induction of lipid peroxidation . Additionally, 15-Acetyldeoxynivalenol can alter lipid metabolism in human hepatocytes, affecting the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .
Molecular Mechanism
At the molecular level, 15-Acetyldeoxynivalenol exerts its effects through several mechanisms. One key mechanism is the inhibition of peptidyl transferase activity on the ribosome, which disrupts protein synthesis . Additionally, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Acetyldeoxynivalenol can change over time. For instance, HepG2 cells exposed to this mycotoxin for 24, 48, and 72 hours showed increases in indicators of oxidative stress, such as reactive oxygen species and lipid peroxidation . Information on the stability and degradation of 15-Acetyldeoxynivalenol is currently limited.
Metabolic Pathways
15-Acetyldeoxynivalenol is involved in several metabolic pathways. It has been found to significantly affect the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its effects on protein synthesis and gene expression, it is likely that it interacts with components of the cell’s protein synthesis machinery, which are primarily located in the cytoplasm .
Propriétés
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRYIRJIFKTAN-HTJQZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891851 | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88337-96-6 | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88337-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88337-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYNIVALENOL 15-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)


![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

